Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C9H17ClN2O2. It is a white solid with a molecular weight of 220.7 g/mol . This compound is primarily used as an intermediate in chemical synthesis due to its unique structure, which imparts special reactivity and selectivity in organic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the use of 2,7-diazaspiro[3.5]nonane as a starting material. The synthetic route includes a series of reactions such as substitution and esterification . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for larger batches. This involves the use of industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: Similar structure but with a tert-butyl ester group.
7-Methyl-2,7-diazaspiro[3.5]nonane: Similar core structure with a methyl group at the 7-position.
Uniqueness
Methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride is unique due to its specific ester group and hydrochloride salt form, which confer distinct reactivity and solubility properties compared to its analogs .
Properties
IUPAC Name |
methyl 2,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-13-8(12)11-4-2-9(3-5-11)6-10-7-9;/h10H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLZWIZWNPGCFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2(CC1)CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.